molecular formula C10H9NO2 B6231773 methyl 2-isocyano-2-phenylacetate CAS No. 39533-32-9

methyl 2-isocyano-2-phenylacetate

Cat. No.: B6231773
CAS No.: 39533-32-9
M. Wt: 175.18 g/mol
InChI Key: SKSIHYZCBHLEOB-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-2-phenylacetate is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of an isocyano group (-N≡C) attached to a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isocyano-2-phenylacetate can be synthesized through several methods, including multicomponent reactions (MCRs) involving isocyanides. One common approach is the Ugi reaction, which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction typically occurs under mild conditions and can be performed in a one-pot process, making it efficient and convenient .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-isocyano-2-phenylacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-isocyano-2-phenylacetate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can target specific metabolic pathways, such as fatty acid biosynthesis and the hexosamine pathway, by covalently binding to active site cysteines in enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-isocyano-2-phenylacetate is unique due to its combination of the isocyano group with a phenylacetate moiety, providing distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

methyl 2-isocyano-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSIHYZCBHLEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39533-32-9
Record name methyl 2-isocyano-2-phenylacetate
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